molecular formula C9H6N4 B1312226 3-(2H-1,2,3-Triazol-4-yl)benzonitrile CAS No. 550364-01-7

3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Cat. No.: B1312226
CAS No.: 550364-01-7
M. Wt: 170.17 g/mol
InChI Key: WTEOJKCYXGSBQC-UHFFFAOYSA-N
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Description

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is an organic compound with the molecular formula C9H6N4. It is a derivative of benzonitrile, where a 2H-1,2,3-triazole ring is attached to the benzene ring at the 4-position.

Biochemical Analysis

Biochemical Properties

3-(2H-1,2,3-Triazol-4-yl)benzonitrile plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The triazole ring in its structure allows it to act as both a hydrogen bond donor and acceptor, facilitating binding interactions with target biomolecules . This compound has been shown to interact with enzymes such as cytochrome P450, influencing their activity and potentially modulating metabolic pathways . Additionally, this compound can form complexes with metal ions, further expanding its range of biochemical interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling proteins, this compound can induce changes in gene expression and cellular metabolism . For example, it has been observed to inhibit the growth of cancer cells by interfering with the function of specific oncogenes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the overall reaction rate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to extreme pH or temperature conditions can lead to its breakdown . In in vitro studies, the long-term effects of this compound on cellular function have been monitored, revealing that it can induce sustained changes in cell behavior over extended periods .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing tumor growth in cancer models . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can influence the metabolism of other compounds, potentially altering their pharmacokinetic profiles . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways . This can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in determining its biological activity. This compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments . These interactions can influence the compound’s accumulation and activity within different tissues .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. This compound has been found to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity of this compound can vary depending on its subcellular localization, with different effects observed in different compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The general reaction scheme is as follows:

    Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,2,3-Triazol-4-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Scientific Research Applications

3-(2H-1,2,3-Triazol-4-yl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3-Triazol-4-yl)benzonitrile
  • 2-(1H-1,2,3-Triazol-4-yl)benzonitrile
  • 1-(1H-1,2,3-Triazol-4-yl)benzonitrile

Uniqueness

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the triazole ring on the benzene ring can significantly affect the compound’s chemical properties and applications .

Properties

IUPAC Name

3-(2H-triazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEOJKCYXGSBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460811
Record name 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550364-01-7
Record name 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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